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The table below summarizes the key findings from a multicenter, open-label, Phase 1 study of Conteltinib in

patients with advanced ALK-positive non-small cell lung cancer (NSCLC) [1] [2].

Aspect Findings

Study Identifier NCT02695550 [1] [2]

Patient Population 64 patients with advanced ALK-positive NSCLC (41 ALK TKI-naïve, 23

previously treated with crizotinib) [1]

Recommended Phase 2
Dose

600 mg QD for ALK TKI-naïve patients; 300 mg BID for patients previously

treated with crizotinib [1] [2]

| Most Common Treatment-Related Adverse Events (TRAEs) (Any Grade, occurring in >35% of

patients) | Diarrhea (71.9%) Elevated serum creatinine (45.3%) Elevated aspartate aminotransferase

(39.1%) Nausea (37.5%) [1] | | Grade ≥3 TRAEs | Occurred in 9 patients (14.1%) [1] | | Dose-Limiting

Toxicity (DLT) | 1 event was reported at the 600 mg dose [1] | | Maximum Tolerated Dose (MTD) | Not

reached [1] | | Efficacy in ALK TKI-naïve Patients (n=39) | ORR: 64.1% Median PFS: 15.9 months

Median DoR: 15.0 months [1] | | Efficacy in Crizotinib-Pretreated Patients (n=21) | ORR: 33.3%

Median PFS: 6.73 months Median DoR: 6.60 months [1] |

Detailed Study Methodology
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For fellow researchers, here is a detailed overview of the experimental design and protocols from the cited

study [1].

Study Design: This was a first-in-human, multicenter, single-arm, open-label study consisting of two
phases: a dose-escalation phase and a dose-expansion phase.

Dosing Protocol: In the dose-escalation phase, Conteltinib was administered orally at doses
ranging from 50 mg to 800 mg once daily (QD). The study followed a modified Fibonacci sequence

and a 3 + 3 dose-escalation scheme. A single dose was given 7 days before Cycle 1, Day 1
for pharmacokinetic (PK) analysis. Treatment continued in 28-day cycles until disease progression,

unacceptable toxicity, or patient withdrawal.
Primary Endpoints: The primary objectives were to determine the Maximum Tolerated Dose
(MTD), Dose-Limiting Toxicities (DLTs), and overall safety profile of Conteltinib as assessed by
the investigators.

Patient Eligibility: Key inclusion criteria were:
Patients aged 18-75 with histologically or cytologically confirmed advanced ALK-positive

NSCLC.
ALK positivity was determined by FISH, IHC, PCR, or NGS.

Patients must have had at least one measurable lesion.
An ECOG performance status of ≤2 and adequate organ function were required.

Mechanism of Action and Pathway Analysis

Conteltinib is a potent, oral, second-generation ALK tyrosine kinase inhibitor. Its multi-targeted mechanism

contributes to both its efficacy and safety profile [1] [3] [4].
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Conteltinib's primary and secondary targets and their therapeutic implications.

Primary Target - ALK Inhibition: As an ATP-competitive ALK TKI, Conteltinib is about 10-fold more
potent than crizotinib in enzymatic assays [1]. It effectively inhibits various crizotinib-resistant ALK

mutations, including L1196M, G1202R, and F1174L, which explains its clinical activity in crizotinib-
pretreated patients [1].

Secondary Target - FAK/Pyk2 Inhibition: Conteltinib also inhibits Focal Adhesion Kinase (FAK)
and the related kinase Pyk2, although with less potency than its inhibition of ALK [1] [3] [4]. FAK is a

non-receptor tyrosine kinase that is overexpressed in various tumors and plays a critical role in cell
adhesion, migration, proliferation, and tumor microenvironment regulation [3] [5]. Inhibition of FAK is

being explored as a promising anti-cancer strategy, but it may also contribute to the drug's overall
toxicity profile.

Interpretation and Context for Researchers

Safety in Context: The observed TRAEs, particularly diarrhea and elevated liver enzymes, are

consistent with the known class effects of many TKIs [6]. The high incidence of elevated serum
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creatinine is a notable finding that requires monitoring, though it was often not associated with severe

clinical sequelae in this trial.
Dual-Inhibitor Profile: The activity against FAK positions Conteltinib among a growing class of

multi-kinase inhibitors. While this may broaden its therapeutic potential, it also introduces complexity
in attributing specific adverse events to the primary (ALK) versus secondary (FAK) targets [3] [4].

Clinical Positioning: The established recommended Phase 2 doses provide a clear path forward for
further clinical development. The efficacy data suggests Conteltinib is a promising agent, particularly

for ALK TKI-naïve patients.

The safety and efficacy data for Conteltinib are promising, but it is important to note that this information is

primarily based on a Phase 1 trial. Further validation in larger, controlled Phase 2 and 3 studies is required to

fully establish its benefit-risk profile.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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